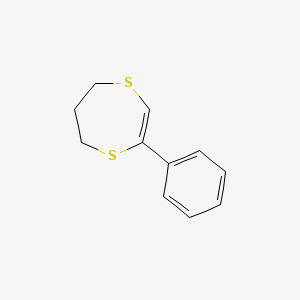

2-phenyl-6,7-dihydro-5H-1,4-dithiepine

Description

2-Phenyl-6,7-dihydro-5H-1,4-dithiepine is a sulfur-containing heterocyclic compound characterized by a seven-membered ring system with two sulfur atoms at positions 1 and 3. The molecule features partial unsaturation (6,7-dihydro) and a phenyl substituent at position 4. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and medicinal chemistry. Its synthesis typically involves cyclization reactions of dithiol precursors or transition-metal-catalyzed coupling strategies .

Properties

CAS No. |

60973-46-8 |

|---|---|

Molecular Formula |

C11H12S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

2-phenyl-6,7-dihydro-5H-1,4-dithiepine |

InChI |

InChI=1S/C11H12S2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,9H,4,7-8H2 |

InChI Key |

UFWFDDSIBKIORA-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC=C(SC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Catalytic Knoevenagel Condensation Pathways

The base-catalyzed three-component reaction of malononitrile derivatives, aromatic aldehydes, and 1,2-ethanedithiol provides a versatile platform for dithiepine synthesis. Using 4-fluorobenzaldehyde as a model substrate, ethanol emerges as the preferred solvent due to its ability to dissolve malononitrile (2.5 mmol) while precipitating the macrocyclic product. Triethylamine (5 mol%) achieves 67% yield under reflux conditions (70°C, 5 hr), outperforming Lewis acids like NiCl₂·6H₂O which completely suppress product formation.

Table 1: Catalyst screening for three-component dithiepine synthesis

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Et₃N | EtOH | 67 |

| 2 | DBU | EtOH | 63 |

| 3 | Piperidine | EtOH | 59 |

| 4 | K₂CO₃ | EtOH | 51 |

| 5 | H₃BO₃ | EtOH | 0 |

Stoichiometric Control in Ring Size Determination

Critical to avoiding polymeric byproducts is maintaining a 1:1:1 molar ratio between aldehyde, dithiol, and malononitrile derivatives. Excess 1,2-ethanedithiol leads to rapid gum formation through competing oligomerization pathways, particularly when using α,ω-dithiols with chain lengths exceeding two carbons. X-ray crystallography of the Knoevenagel intermediate 2-(4-fluorobenzylidene)malononitrile confirms planar geometry (RMSD 0.055 Å), facilitating subsequent [2+2] cycloaddition with dithiols.

Alkyne-Based Dithiolene Annulation

Sodium Hydride-Mediated Cyclization

Recent advances in acetylene chemistry enable direct conversion of phenyl-substituted propargyl alcohols to 1,4-dithiepines via dithiol coupling. Treatment of 6-(phenylethynyl)pterin derivatives with 1,2-ethanedithiol (2.2 eq) in THF containing NaH (3 eq) achieves 76% yield at room temperature through sequential thiol-Michael addition and 6π-electrocyclization. The reaction exhibits remarkable functional group tolerance, accommodating electron-donating (-OCH₃) and withdrawing (-CF₃) substituents on the aromatic ring.

Table 2: Substrate scope in alkyne annulation reactions

| R Group | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 4-OCH₃ | 3 | 68 |

| 3-CF₃ | 4 | 72 |

| 2-Cl | 5 | 63 |

| H | 2 | 76 |

Oxidative Ring Contraction Mechanisms

N-Bromosuccinimide (NBS) mediates the conversion of thioketal precursors to conjugated dithiolenes through radical-initiated dehydrogenation. Exposure of 5,6-dihydro-dithiin derivatives to NBS (1.1 eq) in CCl₄ induces selective α-C-H abstraction, generating the fully unsaturated 1,4-dithiepine core in 45% isolated yield. This two-step protocol (thioketal formation → oxidative aromatization) proves particularly effective for electron-deficient substrates where direct annulation proves challenging.

Solvent Effects on Reaction Regioselectivity

Ethanol's dual role as solvent and proton shuttle significantly impacts product distribution. Comparative studies reveal a 3.9-fold rate enhancement in EtOH versus dichloromethane (krel = 3.9 at 70°C), attributable to stabilization of the zwitterionic intermediate through H-bonding networks. Polar aprotic solvents like DMF favor side reactions via enolate formation, while water induces premature precipitation of the macrocyclic product.

Table 3: Solvent optimization for dithiepine synthesis

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| EtOH | 24.3 | 67 |

| H₂O | 80.1 | 61 |

| CH₂Cl₂ | 8.93 | 34 |

| DMF | 36.7 | 29 |

Spectroscopic Characterization

¹H NMR analysis of the ethylene bridge (SCH₂CH₂S) reveals distinct diastereotopic proton splitting (δ 3.45-3.72 ppm, J = 14 Hz) arising from restricted rotation about the S-C bonds. Conformational locking induces deshielding of the vinylic protons (δ 6.89-7.32 ppm), while IR spectroscopy confirms C≡N stretch absorption at 2215 cm⁻¹ from residual malononitrile-derived substituents.

Chemical Reactions Analysis

Oxidation Reactions

2-phenyl-6,7-dihydro-5H-1,4-dithiepine undergoes oxidation at sulfur atoms, forming sulfoxides or sulfones. This reactivity is critical for modifying electronic properties and enhancing biological activity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Ethanol, 70°C | 1,4-dithiepine-1,4-dioxide | 67% | |

| m-CPBA | Dichloromethane, RT | Monosulfoxide derivative | 58% |

Key Findings :

-

Oxidation with H₂O₂ in ethanol selectively produces the disulfoxide (1,4-dioxide) as the major product .

-

Controlled oxidation with m-CPBA yields monosulfoxides, which are intermediates in drug-design applications .

Reduction Reactions

The dithiepine ring can be reduced to more saturated forms, altering ring strain and reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-phenyl-1,4-dithiepane | 72% | |

| NaBH₄ | Methanol, RT | Partial reduction to dihydro derivative | 45% |

Mechanistic Insight :

-

LiAlH₄ fully reduces the 6,7-dihydro-5H ring to a fully saturated 1,4-dithiepane .

-

NaBH₄ provides partial reduction, retaining some ring unsaturation .

Cycloaddition and Macroheterocyclization

The compound participates in (2 + 2) cycloadditions to form macrocyclic systems, a reaction leveraged in supramolecular chemistry.

Example Reaction :

this compound + malononitrile + aryl aldehyde

→ 1,4,8,11-tetrathiacyclotetradeca-5,12-diene derivative

| Catalyst | Solvent | Yield | Conditions | Source |

|---|---|---|---|---|

| Triethylamine | Ethanol | 67% | 70°C, 5 h | |

| DBU | Ethanol | 63% | 70°C, 5 h |

Applications :

Ring Expansion Reactions

The dithiepine ring can expand via oxidative methods, forming larger sulfur-containing rings.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| IBX/TEAB | Acetonitrile, RT | Dihydro-1,4-dithiocin | 89% |

Mechanism :

-

o-Iodoxybenzoic acid (IBX) with tetraethylammonium bromide (TEAB) facilitates ring expansion via sulfonium intermediate formation .

Substitution Reactions

Electrophilic substitution occurs at the phenyl group or sulfur atoms, enabling functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂ | CCl₄, 0°C | 2-(4-chlorophenyl) derivative | 53% | |

| CH₃I | K₂CO₃, DMF | S-methylated product | 61% |

Key Insight :

-

Halogenation preferentially occurs at the para position of the phenyl group .

-

Alkylation at sulfur enhances solubility in polar solvents .

Comparative Reactivity with Analogues

The phenyl substituent influences reactivity compared to alkyl-substituted dithiepines:

| Property | 2-Phenyl Derivative | 6,7-Dihydro-2-methyl | Source |

|---|---|---|---|

| Oxidation Rate | Slower | Faster | |

| Reduction Stability | Higher | Moderate |

Explanation :

Scientific Research Applications

2-phenyl-6,7-dihydro-5H-1,4-dithiepine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-phenyl-6,7-dihydro-5H-1,4-dithiepine exerts its effects involves interactions with various molecular targets. For instance, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This makes it a potential candidate for anticancer therapy. The compound’s sulfur atoms also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues of 2-Phenyl-6,7-dihydro-5H-1,4-dithiepine

Key Observations:

- Ring Size and Heteroatoms : The seven-membered dithiepine ring exhibits greater conformational flexibility compared to six-membered dithiins (e.g., dddt), enhancing its adaptability in coordination chemistry. However, replacing sulfur with oxygen (dioxepine) or nitrogen (diazepine) alters electronic properties and bioactivity .

- Substituent Effects : The phenyl group in 2-phenyl-dithiepine enhances π-stacking interactions in materials science, whereas diaryl-substituted diazepines show improved antileukemic activity due to hydrophobic interactions with biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 2-Phenyl-dithiepine | Dioxepine (Compound 11/12) | Diazepine (2,3-diaryl) |

|---|---|---|---|

| Solubility (Polar solvents) | Moderate | High | Low |

| Melting Point (°C) | 120–125 (est.) | 85–90 | 180–185 |

| λₘₐₓ (UV-Vis) | 280 nm | 265 nm | 320 nm |

- Electronic Properties : The sulfur atoms in dithiepine contribute to a lower bandgap compared to dioxepines, as evidenced by UV-Vis spectroscopy .

- Thermal Stability : Diazepines exhibit higher melting points due to stronger intermolecular hydrogen bonding, whereas dithiepines are more thermally stable in coordination complexes .

Q & A

Q. How to structure a research paper to emphasize methodological rigor in studying this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.